Acetylcarnosine

Ocular Pharmacokinetics Prodrug Bioavailability In Vivo Microdialysis

Acetylcarnosine (N-Acetyl-L-carnosine) is the acetylated prodrug of L-carnosine, engineered to resist enzymatic degradation by serum carnosinase. Unlike native L-carnosine—hydrolyzed 3–4× faster—this acetylated derivative reaches target tissues intact, releasing active carnosine within the anterior chamber. Clinically proven 1% NAC formulations improve visual acuity and glare sensitivity in cataract patients. Ideal for ophthalmic formulation R&D, pharmacokinetic studies, and AGE/lipid peroxidation research. ≥98% purity, available from mg to kg scale.

Molecular Formula C11H16N4O4
Molecular Weight 268.27 g/mol
Cat. No. B7976699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcarnosine
Molecular FormulaC11H16N4O4
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O
InChIInChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m1/s1
InChIKeyBKAYIFDRRZZKNF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.613e+004 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcarnosine (N-Acetyl-L-carnosine, NAC) for Scientific Research & Ophthalmic Drug Development


Acetylcarnosine (N-Acetyl-L-carnosine, NAC) is a naturally occurring histidine-containing dipeptide and an acetylated derivative of the endogenous dipeptide L-carnosine [1]. The compound's molecular structure is identical to carnosine except for an additional acetyl group on the N-terminal β-alanine residue [2]. This acetylation confers resistance to enzymatic degradation by carnosinase, enabling NAC to function as a bioactivating prodrug that delivers L-carnosine to target tissues following topical administration, a critical attribute for ophthalmic applications [1].

Why Carnosine or Other Dipeptides Cannot Replace Acetylcarnosine in Ophthalmic Formulations


The acetylation of carnosine to produce N-acetylcarnosine is not a trivial modification but a critical structural change that dramatically alters the molecule's susceptibility to enzymatic hydrolysis [1]. Human serum and tissue carnosinase rapidly degrade L-carnosine, with a hydrolysis rate 3–4 times higher than that of methylated derivatives [2]. In contrast, the rate of N-acetylcarnosine hydrolysis by carnosinase is negligible [1] [2]. Consequently, unmodified carnosine applied topically to the eye would be largely inactivated before reaching the lens, whereas NAC acts as a prodrug, releasing the active L-carnosine molecule within the anterior chamber after penetrating corneal tissues [3]. This pharmacokinetic advantage is further reflected in superior ocular bioavailability metrics for NAC compared to free L-carnosine [3].

Quantitative Comparator Analysis: Acetylcarnosine vs. L-Carnosine and Related Dipeptides


Comparative Ocular Pharmacokinetics: NAC Demonstrates Higher Cmax and AUC than L-Carnosine in Rabbit Aqueous Humor

In a direct head-to-head pharmacokinetic study in rabbits using in vivo microdialysis sampling coupled with UPLC-MS/MS, the acetylated prodrug N-acetylcarnosine (NAC) demonstrated superior ocular bioavailability metrics compared to its parent compound, L-carnosine (CAR) [1]. Specifically, NAC achieved a higher maximum concentration (Cmax) of 2305 ng/mL versus 1802 ng/mL for CAR, and a larger area under the concentration-time curve (AUC0–∞) of 1891 ng·h/mL compared to 1337 ng·h/mL for CAR [1].

Ocular Pharmacokinetics Prodrug Bioavailability In Vivo Microdialysis Ophthalmic Drug Delivery

Comparative Resistance to Enzymatic Hydrolysis: NAC Exhibits Negligible Degradation by Carnosinase vs. Rapid Hydrolysis of Carnosine

A comparative enzymatic study using both human serum and rat kidney carnosinase revealed that the hydrolysis rate of carnosine was 3–4 times higher than that of anserine and ophidine, whereas the rate of N-acetylcarnosine hydrolysis was negligible by either enzyme source [1]. This data confirms that acetylation confers near-complete protection against the primary enzyme responsible for carnosine degradation in vivo.

Enzymatic Stability Carnosinase Prodrug Design Hydrolysis Rate

Comparative Antioxidant Activity in Lipid Environments: NAC Acts as a Universal Antioxidant in Liposomal Models

Studies comparing the antioxidant properties of L-carnosine and N-acetylcarnosine in both aqueous solution and a lipid environment (using liposomes as a model of lipid membranes) demonstrated that while both compounds possess antioxidant activity, the bioactivated L-carnosine derived from NAC effectively operates as a universal aldehyde and reactive oxygen species (ROS) scavenger in both aqueous and lipid environments [1]. This is crucial as many antioxidants are effective in only one phase. Notably, in a separate study measuring the oxidation of human serum lipoproteins, the rank order of antioxidant efficiency placed acetylcarnosine as the least potent direct antioxidant among the tested carnosine-related compounds [2]. This paradox highlights that NAC's primary differentiation is not superior intrinsic antioxidant potency but rather its stability and ability to deliver L-carnosine to diverse cellular compartments.

Antioxidant Activity Lipid Peroxidation Free Radical Scavenging Liposomal Membrane Models

Clinical Efficacy: NAC Eye Drops Improve Visual Acuity and Glare Sensitivity in Cataract Patients

In a randomized, double-masked, placebo-controlled clinical trial involving 75 patients with age-related cataracts, treatment with 1% N-acetylcarnosine lubricant eye drops (Can-C) for 9 months resulted in significant improvements in clinical endpoints compared to placebo [1]. A separate 6-month clinical study reported that 90% of NAC-treated eyes showed improvement in best-corrected visual acuity (ranging from 7% to 100% improvement) and 88.9% of treated eyes demonstrated a 27% to 100% improvement in glare sensitivity [2].

Cataract Treatment Clinical Trial Visual Acuity Glare Sensitivity

Plasma Stability: N-Acetylcarnosine is the Most Stable Histidine-Containing Dipeptide in Human Plasma

An extensive profiling study of histidine-containing dipeptides (HCDs) across human tissues using UHPLC-MS/MS identified N-acetylcarnosine as the most stable HCD in human plasma [1]. In contrast, carnosine was found to be unstable in human plasma and preferentially transported within red blood cells [1]. The study also revealed that N-acetylcarnosine is enriched in human skeletal muscle and continuously secreted into the circulation, suggesting a distinct endocrine-like role [1].

Plasma Stability Histidine-Containing Dipeptides Pharmacokinetics Endogenous Metabolism

Validated Application Scenarios for Acetylcarnosine Based on Comparative Evidence


Ophthalmic Drug Development: Prodrug for Topical Cataract Prevention and Management

Given the proven clinical efficacy of 1% NAC lubricant eye drops in improving visual acuity and glare sensitivity in cataract patients [1], and the pharmacokinetic advantage of NAC delivering higher and more sustained levels of L-carnosine in the aqueous humor compared to free L-carnosine [2], NAC is the clear choice for developing topical ophthalmic formulations aimed at cataract intervention. Its resistance to carnosinase ensures the prodrug reaches the lens [3].

Biomarker and Pharmacokinetic Research: Stable Plasma Analyte for HCD Studies

N-Acetylcarnosine's identification as the most stable histidine-containing dipeptide in human plasma [4] makes it a preferred analyte for pharmacokinetic studies and biomarker discovery related to HCD metabolism. Unlike carnosine, which is unstable in plasma and sequestered in erythrocytes, NAC provides a reliable and measurable marker for systemic HCD dynamics and muscle secretion during exercise [4].

In Vitro and In Vivo Models of Oxidative Stress and Glycation

In research settings studying lipid peroxidation and advanced glycation end-product (AGE) formation, NAC offers a unique tool for delivering the universal antioxidant L-carnosine to both aqueous and lipid compartments in a sustained manner [5]. While NAC itself is a weak direct antioxidant [6], its function as a stable prodrug allows researchers to investigate the biological effects of carnosine in systems where enzymatic degradation would otherwise confound results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylcarnosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.